molecular formula C6H12OS B14384099 Thiirane, [(1-methylethoxy)methyl]- CAS No. 89534-18-9

Thiirane, [(1-methylethoxy)methyl]-

Cat. No.: B14384099
CAS No.: 89534-18-9
M. Wt: 132.23 g/mol
InChI Key: CJWRLDCLBWCYGP-UHFFFAOYSA-N
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Description

Thiirane, [(1-methylethoxy)methyl]- is a sulfur-containing heterocyclic compound. It is a derivative of thiirane, which is the simplest episulfide. Thiirane compounds are known for their high reactivity due to the strained three-membered ring structure. This particular derivative features a [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiirane, [(1-methylethoxy)methyl]- can be synthesized through various methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN). The KSCN is first melted under vacuum to remove water, and then it reacts with ethylene carbonate to produce thiirane .

Industrial Production Methods

In industrial settings, thiirane derivatives are often produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiirane, [(1-methylethoxy)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: Thiirane can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiirane to thiols.

    Substitution: Thiirane can participate in nucleophilic substitution reactions, where the sulfur atom is attacked by nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiirane, [(1-methylethoxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of thiirane, [(1-methylethoxy)methyl]- involves its high reactivity due to the strained three-membered ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to ring-opening reactions. The [(1-methylethoxy)methyl] group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiirane: The parent compound, known for its high reactivity and unpleasant odor.

    Thietane: A four-membered sulfur-containing ring, less strained than thiirane.

    Aziridine: The nitrogen analog of thiirane, known for its use in organic synthesis.

Uniqueness

Thiirane, [(1-methylethoxy)methyl]- is unique due to the presence of the [(1-methylethoxy)methyl] group, which can influence its chemical behavior and applications. This group can enhance the compound’s solubility, reactivity, and potential biological activity compared to its parent compound, thiirane.

Properties

CAS No.

89534-18-9

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-(propan-2-yloxymethyl)thiirane

InChI

InChI=1S/C6H12OS/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3

InChI Key

CJWRLDCLBWCYGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CS1

Origin of Product

United States

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